molecular formula C26H25N3O3 B8357751 Biphenyl-4-carboxylicacid {2-[4-benzoyl-piperazin-1-yl]-2-oxo-ethyl}-amide

Biphenyl-4-carboxylicacid {2-[4-benzoyl-piperazin-1-yl]-2-oxo-ethyl}-amide

Cat. No. B8357751
M. Wt: 427.5 g/mol
InChI Key: SPHQIUHPUGKIEQ-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

DIPEA (77.35 mg, 0.60 mmol) was added to a stirred solution of biphenyl-4-carboxylicacid (2-oxo-2-piperazin-1-yl-ethyl)-amide TFA salt (70 mg, 0.16 mmol) in DMF (2 mL). HOBT (19.8 mg, 0.14 mmol) and EDCI.HCl (63.74 mg, 0.33 mmol) were then added. After 2 minutes benzoic acid (16.35 mg, 0.13 mmol) was added and the resulting mixture was stirred overnight. The reaction mixture was diluted with cold water and the product was precipitated and filtered to afford 40 mg (67.2% yield) of biphenyl-4-carboxylicacid {2-[4-benzoyl-piperazin-1-yl]-2-oxo-ethyl}-amide. LC-MS purity: 92.6%, 1H NMR Values: (CDCl3) δ 7.9 (d, 2H), 7.7 (d, 2H), 7.6 (d, 2H), 7.5-7.4 (m, 8H), 7.3 (s, 1H), 4.4 (s, 2H), 3.8 (s, 4H), 3.6 (s, 4H).
Name
Quantity
77.35 mg
Type
reactant
Reaction Step One
Name
biphenyl-4-carboxylicacid (2-oxo-2-piperazin-1-yl-ethyl)-amide TFA salt
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
19.8 mg
Type
reactant
Reaction Step Two
Quantity
63.74 mg
Type
reactant
Reaction Step Two
Quantity
16.35 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.OC(C(F)(F)F)=O.[O:17]=[C:18]([N:35]1[CH2:40][CH2:39][NH:38][CH2:37][CH2:36]1)[CH2:19][NH:20][C:21]([C:23]1[CH:28]=[CH:27][C:26]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)=[CH:25][CH:24]=1)=[O:22].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.[C:63](O)(=[O:70])[C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1>CN(C=O)C.O>[C:63]([N:38]1[CH2:39][CH2:40][N:35]([C:18](=[O:17])[CH2:19][NH:20][C:21]([C:23]2[CH:24]=[CH:25][C:26]([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)=[CH:27][CH:28]=2)=[O:22])[CH2:36][CH2:37]1)(=[O:70])[C:64]1[CH:69]=[CH:68][CH:67]=[CH:66][CH:65]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
77.35 mg
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
biphenyl-4-carboxylicacid (2-oxo-2-piperazin-1-yl-ethyl)-amide TFA salt
Quantity
70 mg
Type
reactant
Smiles
OC(=O)C(F)(F)F.O=C(CNC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)N1CCNCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.8 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
63.74 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
Quantity
16.35 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was precipitated
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCN(CC1)C(CNC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 67.2%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.